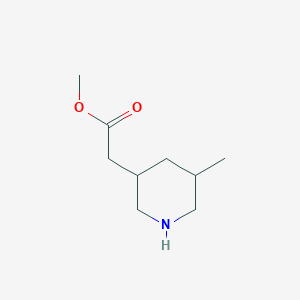

Methyl 2-(5-methylpiperidin-3-yl)acetate

Description

BenchChem offers high-quality Methyl 2-(5-methylpiperidin-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(5-methylpiperidin-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-methylpiperidin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7-3-8(6-10-5-7)4-9(11)12-2/h7-8,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAAHZNZNFHBKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818847-92-5 | |

| Record name | Methyl 5-methyl-3-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Stability of Methyl 2-(5-methylpiperidin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous scientific scrutiny. A profound understanding of a molecule's intrinsic chemical properties and stability is not merely a regulatory requirement but the very bedrock of successful drug development. This guide is crafted to provide a comprehensive framework for evaluating Methyl 2-(5-methylpiperidin-3-yl)acetate, a substituted piperidine derivative. While specific experimental data for this exact molecule is not extensively published, this document synthesizes established principles of organic chemistry and pharmaceutical sciences to offer a robust predictive analysis and a detailed roadmap for its empirical investigation. The methodologies and insights presented herein are designed to be broadly applicable to similar heterocyclic compounds, empowering researchers to anticipate challenges and design validating experiments with confidence.

Molecular Overview and Physicochemical Predictions

Methyl 2-(5-methylpiperidin-3-yl)acetate is a heterocyclic compound featuring a piperidine ring, a common structural motif in a vast number of pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties.[1][2] The molecule possesses two key functional groups that will dictate its chemical behavior: a secondary amine within the piperidine ring and a methyl ester. The presence of a chiral center at the 3- and 5-positions of the piperidine ring implies the existence of stereoisomers, a critical consideration for both synthesis and biological activity.

A foundational step in the characterization of any new chemical entity is the determination of its fundamental physicochemical properties. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Table 1: Predicted Physicochemical Properties of Methyl 2-(5-methylpiperidin-3-yl)acetate

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C9H17NO2 | Defines the elemental composition and molecular weight. |

| Molecular Weight | 171.24 g/mol | Influences diffusion and transport across biological membranes. |

| pKa (most basic) | ~9.5 - 10.5 | The secondary amine's basicity affects salt formation, solubility, and receptor interactions. |

| pKa (most acidic) | Not applicable | The ester is not appreciably acidic. |

| LogP | ~1.5 - 2.5 | Predicts lipophilicity and the ability to cross cell membranes. |

| Aqueous Solubility | Moderate to High | Crucial for formulation and bioavailability. Solubility is pH-dependent due to the basic amine. |

Note: These values are estimations based on the chemical structure and data for analogous compounds. Empirical determination is essential for accurate characterization.

Core Chemical Stability: A Mechanistic Perspective

The long-term viability of a drug candidate is intrinsically linked to its chemical stability. Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation pathways and establish stability-indicating analytical methods.[4][5][6] For Methyl 2-(5-methylpiperidin-3-yl)acetate, the primary sites of chemical instability are the methyl ester and the piperidine ring.

Hydrolytic Stability: The Vulnerability of the Ester Linkage

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification, where a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and methanol.[7] This process is generally faster and more common under physiological conditions.

The rate of hydrolysis is influenced by pH, temperature, and the solvent system.[8][9][10]

Oxidative Stability: The Reactivity of the Piperidine Moiety

The piperidine ring, particularly the nitrogen atom and adjacent carbons, is prone to oxidation.[11][12]

-

N-Oxidation: The lone pair of electrons on the nitrogen atom can be oxidized to form a piperidine N-oxide.[11] This can be mediated by atmospheric oxygen, light, or the presence of oxidizing agents.[11]

-

Ring Oxidation and Opening: More aggressive oxidation can lead to the formation of imines or even ring-opening products such as aldehydes, ketones, and carboxylic acids.[11] The presence of trace metal ions can catalyze these oxidative degradation pathways.[11]

Photostability: The Impact of Light Exposure

Nitrogen-containing heterocycles can be susceptible to photodegradation.[13][14] Exposure to UV or even ambient light can provide the energy to initiate photo-oxidative degradation, often through free-radical mechanisms.[11] Photostability testing is a critical component of forced degradation studies as outlined by ICH guidelines.

Experimental Protocols for Stability and Purity Assessment

A robust analytical strategy is paramount for characterizing the stability and purity of Methyl 2-(5-methylpiperidin-3-yl)acetate. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), is the workhorse technique for this purpose.[15][16][17]

Forced Degradation (Stress Testing) Protocol

The objective of a forced degradation study is to intentionally degrade the active pharmaceutical ingredient (API) to identify likely degradation products and validate the stability-indicating nature of the analytical method.[18]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Methyl 2-(5-methylpiperidin-3-yl)acetate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[11]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.[11]

-

Thermal Degradation: Place the solid API powder in a petri dish and expose it to 70°C in an oven for 48 hours. Also, expose a solution of the API (1 mg/mL) to 70°C for 48 hours.[11]

-

Photolytic Degradation: Expose the solid API and a solution of the API to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Stability-Indicating HPLC-MS Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.

Table 2: Example HPLC-MS Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Provides good retention and separation of moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good ionization in positive ion mode mass spectrometry. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier for eluting the analyte. |

| Gradient | 5% to 95% B over 10 minutes | A gradient elution is necessary to separate the parent compound from potential degradation products with a wide range of polarities. |

| Flow Rate | 0.5 mL/min | A standard flow rate for this column dimension. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

| Injection Volume | 5 µL | A typical injection volume for analytical HPLC. |

| Detector | UV at 210 nm and Mass Spectrometer | UV for general detection and MS for mass confirmation and identification of degradants. |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode | The secondary amine is readily protonated, making positive mode ESI ideal. |

Visualization of Workflows

Forced Degradation Experimental Workflow

Caption: Workflow for conducting forced degradation studies.

Analytical Workflow for Purity and Stability

Caption: General workflow for analytical purity and stability testing.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of the chemical properties and stability of Methyl 2-(5-methylpiperidin-3-yl)acetate. The inherent reactivity of the methyl ester and the piperidine ring necessitates a thorough experimental investigation as outlined. Forced degradation studies are not merely a "check-the-box" exercise; they provide invaluable insights into the molecule's intrinsic liabilities, informing formulation development, packaging decisions, and storage conditions.[6] The successful progression of this molecule, or any new chemical entity, through the drug development pipeline is contingent upon the early and accurate characterization of these fundamental chemical attributes. Future work should focus on the empirical validation of the predicted properties and the full structural elucidation of any significant degradation products observed during stress testing.

References

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).

- A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl - Benchchem. (n.d.).

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).

- Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem. (n.d.).

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).

- Under what conditions does piperidine decompose? - Blog - Biosynce. (2025, July 29).

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).

- Force Degradation for Pharmaceuticals: A Review - IJSDR. (n.d.).

- Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and Its Derivatives. (n.d.).

- structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. (n.d.).

- Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules | Astronomy & Astrophysics (A&A). (n.d.).

- Influence of piperidine ring on stability and reactivity of piperine - ResearchGate. (2025, December 8).

- Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13).

- Application of LCMS in small-molecule drug development. (2016, August 24).

- Formation and photostability of N-heterocycles in space - Astronomy & Astrophysics. (n.d.).

- PIPERIDINE - Ataman Kimya. (n.d.).

- Time-course kinetic model for the enzyme-limited hydrolysis of methyl esters elucidates the reaction mechanism and inhibition challenges for the production of fatty acids - Monash University. (2024, November 15).

- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC. (n.d.).

- Structure−Reactivity Relationship of Piperidine Nitroxide: Electrochemical, ESR and Computational Studies | The Journal of Organic Chemistry - ACS Publications. (2010, December 29).

- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.).

- Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide - Benchchem. (n.d.).

- Mass Spectrometry in Small Molecule Drug Development. (2015, September 30).

- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online. (2024, April 25).

- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - The Journal of Physical Chemistry A - Figshare. (2024, March 29).

- Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks. (2021, March 11).

- The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. The effects of solvents and of the activity coefficients of reactants on the kinetics of the alkaline hydrolysis of methyl acetate in aqueous dioxan, aqueous dimethyl sulphoxide and aqueous diglyme (bis (2-methoxyethyl ) ether) mixtures as solvents. - Bradford Scholars - University of Bradford. (2010, June 30).

- Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. (n.d.).

- 6.3 Methyl Esters and Derivatives. (n.d.).

- Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans -decalincarboxylates, and 4-t-butylcyclohexan ... - Journal of the Chemical Society B: Physical Organic (RSC Publishing) DOI:10.1039/J29680000178. (n.d.).

- Methyl Esters - Organic Chemistry Portal. (n.d.).

- Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

- TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY - eGyanKosh. (n.d.).

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3).

- ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. (2021, May 3).

- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19).

- Any advice about the stability of ester and carbamate containing compounds? (2015, November 25).

- Fundamentals: Applications of LC/MS in small molecule drug discovery. - Stanford University Mass Spectrometry. (2020, May 21).

- Photochemistry of Fundamental Nitrogen Containing Aromatic Heterocycles | Semantic Scholar. (n.d.).

- Application Notes & Protocols: Purification Techniques for Piperidine Derivatives - Benchchem. (n.d.).

- Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives - Der Pharma Chemica. (n.d.).

- Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14).

- Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines | Request PDF - ResearchGate. (n.d.).

- US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents. (n.d.).

- Photostability of N@C | Request PDF - ResearchGate. (2025, August 8).

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ajpsonline.com [ajpsonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. DSpace [bradscholars.brad.ac.uk]

- 9. zenodo.org [zenodo.org]

- 10. Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates, and 4-t-butylcyclohexanecarboxylates, certain trans-4-substituted cyclohexanecarboxylates, and methyl and ethyl cyclohexanecarboxylate in alcohol–water and dioxan–water mixtures - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biosynce.com [biosynce.com]

- 13. Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules | Astronomy & Astrophysics (A&A) [aanda.org]

- 14. aanda.org [aanda.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. hovione.com [hovione.com]

- 18. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide on the Molecular Structure and Stereochemistry of Methyl 2-(5-methylpiperidin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(5-methylpiperidin-3-yl)acetate is a disubstituted piperidine derivative of significant interest in medicinal chemistry. The piperidine scaffold is a prevalent motif in a wide range of pharmaceuticals and natural products, and its three-dimensional structure is a critical determinant of biological activity.[1] This technical guide provides a comprehensive analysis of the molecular structure and stereochemistry of Methyl 2-(5-methylpiperidin-3-yl)acetate. It delves into the conformational preferences of the piperidine ring, the stereoisomers arising from its two chiral centers, and the analytical techniques essential for their characterization and separation. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics incorporating this versatile building block.

Introduction to the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in drug molecules stems from its ability to adopt a stable chair conformation, which minimizes ring strain and provides a well-defined three-dimensional arrangement for appended substituents.[1] This conformational rigidity is crucial for specific interactions with biological targets.[1] The presence of the nitrogen atom also introduces opportunities for hydrogen bonding and salt formation, which can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

The biological importance of piperidine derivatives is vast, with examples found in various therapeutic areas. Many piperidine-containing compounds exhibit pharmacological activity, making them essential components in the molecular architecture of numerous drugs.

Molecular Structure and Conformational Analysis

The piperidine ring in Methyl 2-(5-methylpiperidin-3-yl)acetate, much like cyclohexane, predominantly adopts a chair conformation to alleviate angular and torsional strain.[1] However, the nitrogen atom introduces unique steric and electronic factors that influence the conformational equilibrium.[1]

Chair Conformation and Ring Inversion

The piperidine ring exists in a dynamic equilibrium between two chair conformations. This rapid interconversion, known as ring inversion, can lead to different spatial orientations of the substituents. The preference for a substituent to occupy an axial or equatorial position is a key aspect of its stereochemistry and is influenced by steric hindrance and other non-covalent interactions.[1]

Substituent Orientation and Stereoisomers

Methyl 2-(5-methylpiperidin-3-yl)acetate possesses two chiral centers at the C3 and C5 positions of the piperidine ring. This gives rise to four possible stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R). These stereoisomers can be grouped into two pairs of enantiomers (cis and trans diastereomers).

-

Cis Isomer: The methyl group at C5 and the methyl acetate group at C3 are on the same side of the piperidine ring.

-

Trans Isomer: The methyl group at C5 and the methyl acetate group at C3 are on opposite sides of the piperidine ring.

The relative stability of these isomers is determined by the energetic favorability of the substituents occupying equatorial positions to minimize steric interactions. Generally, the diequatorial conformation is the most stable.[2]

The following diagram illustrates the logical relationship between the different stereoisomers.

Caption: Stereoisomers of Methyl 2-(5-methylpiperidin-3-yl)acetate.

Experimental Determination of Stereochemistry

The unambiguous determination of the absolute and relative stereochemistry of Methyl 2-(5-methylpiperidin-3-yl)acetate requires a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformation and relative stereochemistry of molecules in solution.[1] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments provide detailed information about the connectivity and spatial proximity of atoms.

3.1.1. ¹H NMR and Coupling Constants

The coupling constants (J-values) between adjacent protons, particularly on the piperidine ring, are highly informative. Larger coupling constants (typically around 10-12 Hz) are indicative of a trans-diaxial relationship between protons, while smaller coupling constants (around 2-5 Hz) suggest axial-equatorial or equatorial-equatorial orientations. By analyzing the coupling patterns, the preferred chair conformation and the relative orientation of the substituents can be deduced.

3.1.2. Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY experiments are crucial for determining the spatial proximity of protons that are not directly bonded. Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically within 5 Å). This information can be used to confirm the cis or trans relationship of the substituents. For instance, a NOESY correlation between the protons of the C5-methyl group and the protons of the C3-acetate substituent would strongly suggest a cis relationship.

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified Methyl 2-(5-methylpiperidin-3-yl)acetate isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum to assess purity and identify proton signals.

-

Acquire a ¹³C NMR spectrum.

-

Perform 2D NMR experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities.

-

-

-

Data Analysis:

-

Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

-

Measure the coupling constants for the piperidine ring protons to determine their relative orientations.

-

Analyze NOESY cross-peaks to confirm the relative stereochemistry of the C3 and C5 substituents.

-

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and absolute stereochemistry.[3] Obtaining a suitable single crystal of the compound or a derivative is a prerequisite for this technique.

Protocol: Single-Crystal X-ray Crystallography

-

Crystallization:

-

Dissolve the purified compound in a suitable solvent or solvent mixture.

-

Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient quality.

-

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

-

-

Analysis:

-

Determine the absolute configuration if a chiral reference is present in the crystal or if anomalous dispersion effects are significant.

-

Analyze the molecular geometry, conformation, and intermolecular interactions in the crystal lattice.

-

The following flowchart outlines the key stages of X-ray crystallography.

Caption: Key stages of X-ray crystallography.

Chiral Separation of Stereoisomers

Since the different stereoisomers of Methyl 2-(5-methylpiperidin-3-yl)acetate can exhibit distinct biological activities, their separation is often necessary for pharmacological evaluation. Chiral chromatography is a powerful technique for the separation of enantiomers and diastereomers.[5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for the enantioselective separation of chiral compounds.[6] The technique relies on the use of a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of compounds, including piperidine derivatives.[6][7]

Protocol: Chiral HPLC Separation

-

Column Selection: Screen various polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC) with different mobile phases to identify the optimal separation conditions.

-

Mobile Phase Optimization: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier, such as diethylamine (DEA), can improve peak shape for basic compounds like piperidines.[7]

-

Method Development:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A suitable chiral stationary phase column.

-

Mobile Phase: An optimized mixture of alkane and alcohol, with an amine additive if necessary.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Temperature: Controlled column temperature (e.g., 25-40 °C).

-

Detection: UV detection at a wavelength where the analyte absorbs.

-

-

Preparative Separation: Once an analytical method is established, it can be scaled up to a preparative scale to isolate larger quantities of the individual enantiomers.

Supercritical Fluid Chromatography (SFC)

Chiral SFC is an alternative to HPLC that often offers faster separations and reduced solvent consumption. It utilizes supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent (modifier) like methanol or ethanol.[5]

Conclusion

The molecular structure and stereochemistry of Methyl 2-(5-methylpiperidin-3-yl)acetate are multifaceted, with significant implications for its application in drug discovery and development. A thorough understanding of its conformational preferences and the properties of its various stereoisomers is paramount. This guide has provided a detailed overview of the key structural features of this compound and has outlined the essential experimental protocols for its stereochemical characterization and separation. By integrating advanced analytical techniques such as NMR spectroscopy, X-ray crystallography, and chiral chromatography, researchers can confidently elucidate and isolate the desired stereoisomers, paving the way for the development of novel and effective therapeutic agents.

References

- BenchChem. (2025). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.

- BenchChem. (2025). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives.

- BenchChem. (2025). A Comparative Analysis of Different Chiral Separation Techniques for Benzylpiperidines.

- Belostotskii, A. M., Timofeeva, T., & Struchkov, Y. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Bulletin of the Academy of Sciences of the USSR, Division of chemical science.

- Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations.

- Journal of Chromatographic Science, Oxford Academic. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam.

- PMC. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.

- ACS Publications. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers.

- Scribd. (2010). Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909: Stochastic Approach To Evaluating The Effects of Force Fields and Solvent.

- ResearchGate. (n.d.). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.

- ACS Publications. (2006). Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines.

- BenchChem. (n.d.). Application Notes and Protocols for the X-ray Crystallography of Adamantan-1-yl-piperidin-1.

- Organic Process Research & Development. (2014). 3, 5-Disubstituted Piperidine Derivatives A Scalable Route to All Four Stereoisomers.

- BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.

- JYX. (n.d.). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.

Sources

Therapeutic Potential of 3,5-Disubstituted Piperidine Derivatives in Drug Discovery

The following technical guide details the therapeutic landscape, synthetic architecture, and biological validation of 3,5-disubstituted piperidine derivatives.

Executive Summary

The piperidine heterocycle is a privileged scaffold in medicinal chemistry, appearing in over 70 FDA-approved drugs. However, while 4-substituted and 1,4-disubstituted piperidines are ubiquitous, 3,5-disubstituted piperidines represent a distinct, under-explored geometric vector.

This substitution pattern breaks the symmetry of the piperidine chair conformation, creating specific "non-prime" and "prime" binding vectors that are critical for targeting complex enzymatic clefts (e.g., Aspartic proteases like Renin) and allosteric kinase pockets (e.g., Akt). This guide analyzes the structural rationale, synthetic access, and therapeutic validation of this scaffold.[1][2]

Structural Significance & Pharmacophore Mapping[2]

The Stereochemical Vector

The 3,5-disubstitution pattern introduces two chiral centers, allowing for cis (syn) and trans (anti) diastereomers.

-

Cis-Configuration (3S,5R): This is the "eutomer" (active isomer) for Direct Renin Inhibitors (DRIs). In the chair conformation, 3,5-cis substituents can adopt a diaxial or diequatorial orientation, but often lock the ring into a specific twist-boat or chair form that perfectly spans the catalytic dyad of aspartic proteases.

-

Trans-Configuration: Often utilized in alkaloid mimics or antifungal agents where a linear, extended topology is required to disrupt membrane integrity or bind channel pores.

Conformational Locking

Unlike 4-substituted piperidines, which retain significant conformational mobility, bulky substituents at the 3 and 5 positions create high energy barriers for ring inversion. This "conformational locking" reduces the entropic penalty upon protein binding, significantly improving affinity (

Therapeutic Applications & SAR

Cardiovascular: Direct Renin Inhibitors (DRIs)

The most validated application of 3,5-disubstituted piperidines is in the inhibition of Renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).

-

Mechanism: The basic piperidine nitrogen acts as a transition-state surrogate, forming charge-charge interactions with the catalytic aspartates (Asp32 and Asp215).

-

SAR Insight:

-

C3 Position: A lipophilic aromatic group (e.g., 3-alkoxy-4-methoxybenzyl) fills the S1/S3 hydrophobic pocket.

-

C5 Position: A polar functionality (e.g., amide or sulfonamide) engages the S2' sub-pocket, often interacting with the "flap" region of the protease.

-

Case Study: Compounds like (3S,5R)-5 (Novartis/Daiichi Sankyo) demonstrate that the cis-configuration is essential for potency, with the trans-isomer often being >200-fold less active.

-

Oncology: 3,5-Bis(arylidene)-4-piperidones (DAPs)

While structurally distinct from the saturated piperidines above, these derivatives function as "molecular warheads."

-

Mechanism: The

-unsaturated ketone moiety acts as a Michael acceptor.-

Target: Cysteine thiols in the active sites of the 20S Proteasome and Thioredoxin Reductase .

-

Signaling: Inhibition of the PI3K/Akt/mTOR pathway, leading to downregulation of NF-

B and induction of apoptosis in resistant cancer lines (e.g., HCT116, HeLa).

-

Neurological: Akt Kinase Inhibitors

Recent studies (e.g., J. Med.[3] Chem. 2019) identified 3,4,6-trisubstituted and 3,5-disubstituted piperidines as allosteric Akt inhibitors. These compounds stabilize the kinase in an inactive conformation (PH-domain dependent), offering better selectivity than ATP-competitive inhibitors.

Visualizing the Mechanism: PI3K/Akt Pathway Inhibition[4]

The following diagram illustrates how 3,5-disubstituted piperidine derivatives (DAPs and Akt inhibitors) disrupt oncogenic signaling.

Caption: Mechanism of Action: 3,5-disubstituted piperidines inhibit Akt signaling, blocking survival pathways and inducing apoptosis.

Experimental Protocols

Protocol A: Synthesis of 3,5-Bis(arylidene)-4-piperidones (Claisen-Schmidt Condensation)

This protocol yields the "DAP" scaffold, widely used for anticancer screening. This reaction relies on the double aldol condensation of 4-piperidone with aromatic aldehydes.

Reagents:

-

Substituted Benzaldehyde (2.0 - 2.2 equiv) (e.g., 3,4,5-trimethoxybenzaldehyde for high potency)

-

Glacial Acetic Acid (Solvent/Catalyst)

-

Dry Hydrogen Chloride gas (optional, for salt formation)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 4-piperidone hydrochloride (10 mmol) in glacial acetic acid (20 mL).

-

Addition: Add the substituted benzaldehyde (20 mmol) to the stirring solution.

-

Reaction: Stir the mixture at 25–30 °C (Room Temperature) for 24–48 hours .

-

Note: Monitoring by TLC (Hexane:EtOAc 7:3) is crucial. The intermediate mono-arylidene often forms first; the reaction must proceed until the bis-product dominates.

-

-

Precipitation: The product often precipitates directly from the acetic acid as the hydrochloride salt. If not, pour the reaction mixture into cold diethyl ether (100 mL) to induce precipitation.

-

Filtration & Wash: Filter the solid precipitate. Wash copiously with cold ether and acetone to remove unreacted aldehyde.

-

Purification: Recrystallize from ethanol or methanol/water.

-

Validation:

-

1H NMR (DMSO-d6): Look for the singlet (or doublet) olefinic protons around

7.6–7.8 ppm. The disappearance of the piperidone

-

Protocol B: Synthetic Pathway for Renin Inhibitors (Conceptual Workflow)

The synthesis of saturated 3,5-disubstituted piperidines requires stereocontrol.

Caption: General synthetic strategy for accessing the cis-3,5-disubstituted piperidine core from chiral pool precursors.

Quantitative Data Summary

Table 1: Comparative Potency of Piperidine Derivatives against Therapeutic Targets

| Compound Class | Target | Configuration | IC50 / GI50 (nM) | Reference |

| Renin Inhibitor | Human Renin | (3S, 5R) | 1.3 nM | [1] |

| Renin Inhibitor | Human Renin | (3R, 5S) | >200 nM | [1] |

| DAP Derivative | HCT116 (Colon Cancer) | N/A (Achiral) | 150 nM | [2] |

| DAP Derivative | HeLa (Cervical Cancer) | N/A (Achiral) | 280 nM | [2] |

| Akt Inhibitor | Akt1 Kinase | (3S, 4S) | 4.0 nM | [3] |

Note: The dramatic difference between (3S,5R) and (3R,5S) in renin inhibitors highlights the critical nature of the stereochemical vector described in Section 1.1.

References

-

Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Source: ACS Medicinal Chemistry Letters / NIH URL:[Link]

-

An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. Source: ACS Omega URL:[Link]

-

Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]

-

Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. Source: Bioorganic & Medicinal Chemistry URL:[Link]

Sources

Technical Guide: The Role of Methyl 2-(5-methylpiperidin-3-yl)acetate in Medicinal Chemistry

Executive Summary: Escaping "Flatland"

In modern drug discovery, the correlation between high fraction of sp3-hybridized carbons (

Methyl 2-(5-methylpiperidin-3-yl)acetate represents a "privileged" scaffold within this paradigm. As a 3,5-disubstituted piperidine, it offers a distinct non-planar topology that allows precise vector positioning of pharmacophores. This guide details the structural advantages, synthetic protocols, and medicinal applications of this scaffold, specifically for researchers targeting GPCRs and aspartic proteases (e.g., Renin).

Structural Analysis & Vector Logic

Stereochemical Complexity

The 3,5-disubstitution pattern introduces two chiral centers, yielding four stereoisomers (two cis and two trans pairs). Unlike the symmetric 3,5-dimethylpiperidine, the presence of the acetate arm at C3 creates a unique dipole and steric profile.

-

Cis-Conformation: Typically adopts a chair conformation where substituents minimize 1,3-diaxial interactions. If the acetate and methyl groups are cis, one is likely axial and the other equatorial, or both equatorial depending on the N-substitution.

-

Trans-Conformation: Often thermodynamically preferred if both substituents can adopt equatorial positions.

Vector Orientation

The medicinal value lies in the vector angle between the C3-acetate (hydrogen bond acceptor/donor linker) and the C5-methyl (hydrophobic anchor).

-

Angle Control: The C3-C5 distance is rigidified by the ring, preventing the "floppiness" seen in linear alkyl chains.

-

Lipophilicity: The C5-methyl group creates a localized lipophilic patch, often critical for burying into hydrophobic pockets (e.g., the S3 subpocket of proteases) without significantly increasing global logP.

Synthetic Methodology

The synthesis of Methyl 2-(5-methylpiperidin-3-yl)acetate generally proceeds via the reduction of pyridine precursors. This route is scalable but requires rigorous stereocontrol.

Validated Protocol: Pyridine Hydrogenation

Note: This protocol targets the racemic cis/trans mixture, which must be resolved.

Reagents:

-

Methyl 2-(5-methylpyridin-3-yl)acetate (Precursor)

-

Platinum(IV) oxide (

, Adams' Catalyst) -

Glacial Acetic Acid[1]

-

Hydrogen gas (

)

Step-by-Step Procedure:

-

Preparation: Dissolve 10.0 mmol of methyl 2-(5-methylpyridin-3-yl)acetate in 50 mL of glacial acetic acid in a high-pressure hydrogenation vessel.

-

Catalyst Addition: Carefully add 5 mol%

under an argon blanket. -

Hydrogenation: Pressurize the vessel to 50 psi (3.4 bar) with

. Stir vigorously at 25°C for 12 hours. -

Workup: Filter the catalyst through a Celite pad. Wash with MeOH.

-

Neutralization: Concentrate the filtrate. Redissolve in DCM and wash with saturated

to liberate the free base. -

Purification: The crude product is a mixture of cis and trans diastereomers. Separate using Flash Column Chromatography (Gradient: 0-10% MeOH in DCM with 1%

).

Workflow Visualization

The following diagram illustrates the synthetic logic and downstream derivatization pathways.

Caption: Figure 1. Synthetic workflow from aromatic precursor to enantiopure bioactive ligands.

Medicinal Chemistry Applications

Case Study: Renin Inhibitors

The 3,5-disubstituted piperidine core is a validated transition-state surrogate for aspartic proteases.

-

Mechanism: The piperidine nitrogen mimics the transition state of the peptide bond hydrolysis.

-

Role of C5-Methyl: In Renin inhibitors (e.g., analogues of Aliskiren), the C5 substituent fills the non-prime S3 hydrophobic pocket, significantly boosting potency (

) compared to the unsubstituted piperidine. -

Role of C3-Acetate: The acetate arm serves as a linker to the "prime" side of the active site, often converted to an amide to engage the S1' pocket.

Physicochemical Profile

The following table summarizes the advantages of this scaffold over a traditional phenyl-spacer.

| Property | Phenyl Acetate Scaffold | 3,5-Piperidine Scaffold (Title Compound) | Impact on Drug Design |

| Hybridization | Improved solubility and receptor fit. | ||

| Basic Center | None (unless subst.) | Secondary Amine ( | Allows salt formation; lysosomotropic trapping. |

| Chirality | Achiral | 2 Chiral Centers | Enables specific enantiomer selection for selectivity. |

| Metabolic Liability | Ring oxidation | N-oxidation (manageable) | Generally higher metabolic stability than electron-rich aromatics. |

Advanced SAR Logic: The "Vector Map"

When optimizing a lead series, the 3,5-substitution pattern allows for specific exploration of chemical space.

Caption: Figure 2. Structure-Activity Relationship (SAR) vector map for the 3,5-disubstituted scaffold.

References

-

3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development. (2014). Link

-

Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters. (2010). Link

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Advances. (2022). Link

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. (2023).[4] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 4. thieme-connect.com [thieme-connect.com]

A Technical Guide to Piperidine Acetate Building Blocks in Modern Drug Discovery

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous blockbuster drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise interaction with biological targets.[2] This guide delves into the strategic utility of piperidine acetate building blocks, a versatile class of intermediates that serve as pivotal synthons for introducing the piperidine motif with a reactive handle for further molecular elaboration. We will explore the primary synthetic routes to these scaffolds, dissect the reactivity of the acetate moiety, and provide field-proven protocols and mechanistic insights to empower researchers in drug development.

The Strategic Importance of the Piperidine Motif

The piperidine ring is one of the most ubiquitous saturated heterocycles in pharmaceuticals, particularly prominent in agents targeting the central nervous system (CNS).[3][4] Its chair-like conformation allows for the precise spatial orientation of substituents, enabling high-affinity interactions with protein binding pockets. Unlike its aromatic precursor, pyridine, the sp³-hybridized carbon framework of piperidine imparts greater conformational flexibility and three-dimensionality, which is often crucial for escaping the "flatland" of traditional aromatic-rich compound libraries.[5]

The choice to employ a piperidine building block over other heterocyclic systems is a calculated decision based on its impact on a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile. Piperidine derivatives, being more lipophilic than their piperazine counterparts, often exhibit enhanced membrane permeability and oral absorption.[3] The basic nitrogen atom (pKa of piperidine ≈ 11.2) can be a key pharmacophoric feature, forming strong ionic bonds with acidic residues in target proteins like GPCRs and ion channels.[3]

Synthesis of the Core Piperidine Scaffold

Access to functionalized piperidine acetates begins with the robust synthesis of the core piperidine ring. Several powerful methods exist, with the choice depending on the desired substitution pattern, scale, and stereochemical requirements.

Catalytic Hydrogenation of Pyridines

The most direct and atom-economical route to the piperidine core is the catalytic hydrogenation of a corresponding pyridine precursor.[6] This method is highly scalable and a workhorse in industrial synthesis.

Causality Behind Experimental Choices:

-

Catalyst: Platinum(IV) oxide (PtO₂) is frequently used as it becomes active (as finely dispersed platinum) in situ under the reaction conditions. Rhodium-on-carbon is another effective catalyst, sometimes offering milder conditions.[7] The catalyst surface is where the crucial hydride transfer to the aromatic ring occurs.

-

Solvent: Glacial acetic acid is often used as the solvent because it protonates the pyridine nitrogen, activating the ring towards reduction.[6]

-

Pressure & Temperature: High hydrogen pressure (50-70 bar) is necessary to overcome the aromaticity of the pyridine ring.[6] Most hydrogenations can, however, proceed at room temperature, which is advantageous for thermally sensitive substrates.

-

Stereoselectivity: The hydrogenation typically proceeds via syn-addition of hydrogen from the less sterically hindered face of the pyridine as it adsorbs onto the catalyst surface. This often results in the formation of the cis-diastereomer as the major product when the pyridine ring is substituted.[5][8]

Caption: Catalytic hydrogenation workflow for piperidine synthesis.

Other Foundational Synthetic Routes

While hydrogenation is dominant, other methods offer unique advantages for constructing complex piperidines:

-

Reductive Amination: The cyclization of 1,5-dicarbonyl compounds with ammonia or a primary amine provides a flexible route to highly substituted piperidines.[6]

-

Aza-Diels-Alder Reaction: This [4+2] cycloaddition between an imine (dienophile) and a diene is a powerful method for constructing the piperidine ring with excellent control over multiple stereocenters in a single step.[6]

Piperidine Acetate: A Versatile Building Block

A "piperidine acetate" building block typically refers to a piperidine ring substituted with an acetic acid moiety (-CH₂COOH) or its ester equivalent (-CH₂COOR). This seemingly simple functional group is a strategic linchpin for diversification in a drug discovery campaign. A patented synthesis of a key intermediate for a gamma-secretase regulator highlights a sophisticated approach to creating such a building block with precise stereochemical control.[9] The method involves first setting the chirality at the amino group position and then establishing the chirality of the acetate-bearing carbon via a desymmetrizing lactamization, followed by reduction.[9]

Reactivity and Synthetic Utility

The acetate group serves as a versatile chemical handle, enabling a multitude of subsequent transformations:

-

Amide Formation: The carboxylic acid (or its activated ester) can be coupled with a diverse library of amines to perform structure-activity relationship (SAR) studies. This is one of the most common diversification reactions in medicinal chemistry.

-

Reduction: The ester or acid can be reduced to the corresponding primary alcohol (-CH₂CH₂OH). This alcohol can then be used in etherification reactions or further oxidized to an aldehyde.

-

Alpha-Functionalization: The α-carbon of the acetate ester can be deprotonated to form an enolate, which can then be alkylated or used in other C-C bond-forming reactions to introduce further complexity.

-

Homologation: The acetate can be part of homologation sequences to extend the carbon chain.

Caption: Diversification pathways from a piperidine acetate core.

Applications in Drug Discovery

The piperidine motif is integral to drugs across many therapeutic areas.[7][10][11] Building blocks like piperidine acetates are crucial for the efficient synthesis of these complex molecules.

-

CNS Disorders: The antipsychotic drug Risperidone and the ADHD medication Methylphenidate feature a core piperidine ring. The synthesis of analogs often requires functionalized piperidine intermediates to modulate properties like blood-brain barrier penetration.[3][4]

-

Oncology: Niraparib , a PARP inhibitor, contains a piperidine ring. Its synthesis can be achieved from a chiral 3-substituted piperidine precursor, demonstrating the need for stereocontrolled building blocks.[12]

-

Pain Management: The opioid analgesic Fentanyl and its derivatives are based on a 4-anilidopiperidine scaffold. SAR studies in this class rely heavily on the availability of diverse piperidine building blocks.

Table 1: Diastereoselective Synthesis of Substituted Piperidines via Hydrogenation The following table, adapted from studies on methyl substituted pipecolinates, illustrates the typical outcomes and control achievable during the synthesis of piperidine building blocks via pyridine hydrogenation.[5][8]

| Starting Pyridine Precursor | Catalyst | Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) |

| Methyl 3-methylpicolinate | PtO₂ | H₂ (1 atm), EtOH, 16 h | 85% | >95:5 |

| Methyl 4-methylpicolinate | PtO₂ | H₂ (1 atm), EtOH, 16 h | 90% | >95:5 |

| Methyl 5-methylpicolinate | PtO₂ | H₂ (1 atm), EtOH, 16 h | 88% | >95:5 |

| Methyl 6-methylpicolinate | PtO₂ | H₂ (1 atm), EtOH, 16 h | 92% | >95:5 |

Data exemplifies typical high cis-selectivity in pyridine hydrogenation.

Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and manipulation of piperidine building blocks.

Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine

This protocol is based on a standard and robust method for creating the piperidine core.[6]

Objective: To synthesize a cis-substituted piperidine from its corresponding pyridine precursor.

Materials:

-

Substituted pyridine (1.0 equiv)

-

Platinum(IV) oxide (PtO₂, 5 mol%)

-

Glacial Acetic Acid (approx. 5 mL per 1 g of pyridine)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

High-pressure reactor (Parr hydrogenator or similar)

Methodology:

-

Reactor Setup: Charge a high-pressure reactor vessel with a solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).

-

Catalyst Addition: Carefully add the platinum(IV) oxide catalyst (5 mol%) to the solution.

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove air. Pressurize the reactor with hydrogen to 50-70 bar.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 4-10 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or LC-MS by carefully depressurizing and sampling the reactor.

-

Quenching: Upon completion, carefully vent the hydrogen gas. Quench the reaction by the slow, dropwise addition of a saturated sodium bicarbonate solution until effervescence ceases (neutralization of acetic acid).

-

Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired piperidine.

Protocol 2: Amide Coupling of a Piperidine Acetic Acid

Objective: To couple a piperidine acetic acid with an amine to form an amide derivative.

Materials:

-

Piperidine acetic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

HATU (1.1 equiv)

-

DIPEA (3.0 equiv)

-

Anhydrous DMF

Methodology:

-

Reaction Setup: To a solution of the piperidine acetic acid (1.0 equiv) in anhydrous DMF, add the amine (1.1 equiv) and DIPEA (3.0 equiv).

-

Coupling Agent: Add HATU (1.1 equiv) portion-wise to the stirred solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Conclusion

Piperidine acetate building blocks represent a highly valuable and versatile class of intermediates for drug discovery. Their synthesis is underpinned by robust and scalable methods like catalytic hydrogenation, which can provide excellent stereochemical control. The true power of these building blocks lies in the reactivity of the acetate moiety, which acts as a reliable handle for late-stage diversification, enabling extensive SAR exploration. By understanding the causality behind the synthetic choices and mastering the key transformations, researchers can effectively leverage piperidine acetate synthons to accelerate the development of novel therapeutics with optimized efficacy and ADME profiles.

References

-

Banks, H. D. (1992). Piperidine Synthesis. DTIC. Retrieved from [Link]

-

Yarullina, L., & Kadyrova, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(2), 239. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development, 9(2). Retrieved from [Link]

-

Kadyrova, A., & Yarullina, L. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 224-245. [Link]

-

Jones, S. P., Firth, J. D., Wheldon, M. C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1623. [Link]

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]

-

Yarullina, L., & Kadyrova, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1398. [Link]

-

Wang, Y., et al. (2023). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 14(1), 324. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved from [Link]

-

emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. (n.d.). Retrieved from [Link]

- Preparation method of piperidine acetate compound. (2021). Google Patents.

-

SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. (n.d.). Retrieved from [Link]

-

Jones, S. P., Firth, J. D., Wheldon, M. C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1623. [Link]

-

α,β-Unsaturated Diazoketones as Building Blocks to Piperidine Alkaloids: Total Synthesis of (−)-Cassine. (n.d.). The Journal of Organic Chemistry. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. [Link]

-

(PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

-

Abnormal Condensation of Piperidinium Acetate with Aromatic Aldehydes,a. (n.d.). The Journal of Organic Chemistry. [Link]

-

The Synthesis And Characterisation Of Some Organic Dicyanomethylene Salts. (n.d.). DORAS | DCU Research Repository. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. CN113549007A - Preparation method of piperidine acetate compound - Google Patents [patents.google.com]

- 10. ijnrd.org [ijnrd.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. pubs.acs.org [pubs.acs.org]

Pharmacophore modeling using Methyl 2-(5-methylpiperidin-3-yl)acetate

An In-Depth Technical Guide to Pharmacophore Modeling Using Methyl 2-(5-methylpiperidin-3-yl)acetate as a Case Study

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of approved therapeutics targeting diverse biological systems.[1][2] This guide provides a comprehensive, in-depth technical framework for pharmacophore modeling, a pivotal computational technique in contemporary drug discovery. We will utilize Methyl 2-(5-methylpiperidin-3-yl)acetate, a representative piperidine derivative, as a central case study to elucidate the principles and practical workflows of both ligand-based and structure-based pharmacophore modeling. This document is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and actionable, field-proven protocols. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure scientific integrity. The guide will culminate in a discussion of how these models are deployed for virtual screening and lead optimization, accelerating the journey from a chemical entity to a potential therapeutic agent.

Foundational Principles of Pharmacophore Modeling

A pharmacophore is an abstract three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect.[3] These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. Pharmacophore modeling serves as a powerful tool in drug discovery for several key applications:

-

Hit Identification: Identifying novel molecular scaffolds from large chemical databases that match the pharmacophoric hypothesis.[4]

-

Lead Optimization: Guiding the modification of existing molecules to enhance their potency and selectivity.[4]

-

Target Elucidation: Proposing potential biological targets for a molecule by matching its pharmacophore to those of known drugs or target-binding sites.

The two primary approaches to pharmacophore modeling are ligand-based and structure-based, the choice of which is dictated by the availability of structural information for the biological target of interest.[4][5]

-

Ligand-Based Pharmacophore Modeling (LBPM): This method is employed when the three-dimensional structure of the target protein is unknown.[3][5] It relies on a set of known active compounds to deduce the common chemical features responsible for their biological activity.

-

Structure-Based Pharmacophore Modeling (SBPM): When the 3D structure of the target protein, typically complexed with a ligand, is available (e.g., from X-ray crystallography or cryo-EM), this information can be directly used to generate a pharmacophore model that reflects the key interactions within the active site.[5][6]

Case Study Molecule: Methyl 2-(5-methylpiperidin-3-yl)acetate

For the purposes of this guide, we will use Methyl 2-(5-methylpiperidin-3-yl)acetate as our model compound. The piperidine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including chemical stability and the ability to modulate lipophilicity and aqueous solubility.[1][2] The structure of our case study molecule presents several potential pharmacophoric features:

-

Hydrogen Bond Acceptor: The carbonyl oxygen of the ester group.

-

Hydrogen Bond Donor: The secondary amine within the piperidine ring (in its protonated state).

-

Hydrophobic/Aliphatic Regions: The piperidine ring and the methyl substituents.

While there is no specific biological activity reported for Methyl 2-(5-methylpiperidin-3-yl)acetate in the public domain, numerous piperidine-containing compounds exhibit activity against a wide range of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[7][8] For this guide, we will proceed with a hypothetical scenario where this molecule is an antagonist for a novel GPCR.

Ligand-Based Pharmacophore Modeling (LBPM) Workflow

This workflow is applicable when the structure of our hypothetical GPCR target is unknown, but we have a set of compounds with known activities.

Assembling a Training Set and Test Set

The foundation of a robust LBPM is a high-quality dataset of active and inactive molecules.

Protocol:

-

Training Set Compilation: Gather a set of structurally diverse compounds with a significant range of biological activities (ideally spanning several orders of magnitude). For our case study, this would include our lead compound, Methyl 2-(5-methylpiperidin-3-yl)acetate, and other known antagonists of the target GPCR.

-

Activity Thresholds: Define clear activity thresholds to classify compounds as highly active, moderately active, and inactive.

-

Test Set Segregation: Withhold a portion of the dataset (typically 20-30%) to serve as an external test set for model validation. This set should not be used during the model generation phase.[9]

Table 1: Hypothetical Training and Test Set for GPCR Antagonists

| Compound ID | Structure | Activity (IC50, nM) | Set |

| CS-01 (Lead) | Methyl 2-(5-methylpiperidin-3-yl)acetate | 50 | Training |

| CS-02 | Analog 1 | 25 | Training |

| CS-03 | Analog 2 | 150 | Training |

| CS-04 | Analog 3 | >10,000 | Training |

| CS-05 | Analog 4 | 35 | Test |

| CS-06 | Analog 5 | 800 | Test |

| CS-07 | Analog 6 | >10,000 | Test |

Conformational Analysis and Feature Identification

Active molecules are dynamic and can adopt multiple conformations.[5] It is crucial to explore the conformational space of each molecule in the training set to identify the bioactive conformation.

Protocol:

-

Conformational Search: Employ a robust conformational analysis algorithm (e.g., Monte Carlo, systematic search) to generate a diverse set of low-energy conformers for each molecule in the training set.

-

Feature Definition: Define the pharmacophoric features to be considered (e.g., Hydrogen Bond Acceptor, Hydrogen Bond Donor, Hydrophobic, Aromatic).

-

Feature Mapping: The software will then identify the spatial arrangement of these features across the conformers of the active molecules.

Pharmacophore Hypothesis Generation and Validation

The goal is to identify a common pharmacophore hypothesis that is shared by the most active compounds and is absent in the inactive ones.

Protocol:

-

Hypothesis Generation: Align the conformers of the active molecules and identify common pharmacophoric features. Software packages like LigandScout, Discovery Studio, or MOE can automate this process, generating a ranked list of potential pharmacophore hypotheses.[4][5]

-

Scoring and Ranking: The generated hypotheses are scored based on how well they map to the active compounds and how well they exclude the inactive ones.

-

Model Validation: This is a critical step to ensure the predictive power of the model.[10]

-

Test Set Validation: The best pharmacophore hypothesis is used to screen the external test set. A good model should correctly classify the active compounds as hits and the inactive ones as non-hits.[8]

-

Decoy Set Screening: The model is used to screen a decoy set (a large set of molecules with similar physicochemical properties to the actives but structurally different). A low hit rate in the decoy set indicates good model specificity.

-

Fisher's Randomization Test: This statistical method assesses the probability that the correlation between the predicted and actual activities is due to chance.[11]

-

Table 2: Hypothetical Pharmacophore Model Validation Results

| Validation Method | Result | Interpretation |

| Test Set Prediction | 2/2 actives identified, 1/1 inactive rejected | Good predictive power |

| Decoy Set Enrichment | Enrichment Factor (1%) = 15 | Model is specific and can distinguish actives from decoys |

| Fisher's Randomization | 95% confidence level | The model is statistically significant |

Diagram 1: Ligand-Based Pharmacophore Modeling Workflow

Caption: A typical workflow for ligand-based pharmacophore modeling.

Structure-Based Pharmacophore Modeling (SBPM) Workflow

This approach is employed when a high-resolution 3D structure of the target protein is available. For our case study, we will assume a crystal structure of our hypothetical GPCR in complex with an antagonist has been solved.

Target Preparation and Active Site Analysis

The raw protein structure from the Protein Data Bank (PDB) needs to be prepared for modeling.

Protocol:

-

Structure Preparation: Import the PDB file into a molecular modeling software. This involves adding hydrogen atoms, assigning correct bond orders, and optimizing the hydrogen-bonding network.

-

Binding Site Definition: Identify the binding pocket of the co-crystallized ligand or, if unbound, use pocket detection algorithms.

-

Interaction Analysis: Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the protein and the ligand.

Pharmacophore Model Generation from the Protein-Ligand Complex

The interactions observed in the active site are translated into pharmacophoric features.

Protocol:

-

Feature Extraction: Software like LigandScout can automatically generate a pharmacophore model based on the protein-ligand interactions.[6] Features are placed at the locations of key interactions.

-

Model Refinement: The automatically generated model can be manually refined. For instance, "excluded volumes" can be added to represent regions of the active site occupied by the protein, which would cause steric clashes with potential ligands.

Diagram 2: Structure-Based Pharmacophore Modeling Workflow

Caption: A typical workflow for structure-based pharmacophore modeling.

Application in Virtual Screening and Lead Optimization

Once a validated pharmacophore model is established, it becomes a powerful tool for hit discovery and lead optimization.

Virtual Screening

The pharmacophore model is used as a 3D query to search large compound databases (e.g., ZINC, Enamine REAL) for molecules that match the pharmacophoric features.[12]

Protocol:

-

Database Preparation: The chosen compound database needs to be processed to generate 3D conformers for each molecule.

-

Pharmacophore Screening: The validated pharmacophore model is used to screen the 3D database. Molecules that fit the pharmacophore query are identified as "hits".[12]

-

Hit Filtering and Docking: The initial hit list is often large and can be filtered based on drug-like properties (e.g., Lipinski's Rule of Five). The remaining hits can then be subjected to molecular docking into the target's binding site (if known) to predict their binding mode and affinity, further refining the selection of candidates for experimental testing.[13][14][15]

Lead Optimization

The pharmacophore model provides a roadmap for rationally designing improved analogs of a lead compound. By understanding which features are essential for activity, chemists can make modifications to:

-

Enhance Potency: By modifying the molecule to better fit the pharmacophore and make stronger interactions with the target.

-

Improve Selectivity: By designing out features that may interact with off-target proteins.

-

Optimize ADMET Properties: The model can be used in conjunction with other computational tools to predict absorption, distribution, metabolism, excretion, and toxicity properties.[13]

Conclusion

Pharmacophore modeling is an indispensable computational strategy in modern drug discovery, providing a rational framework for identifying and optimizing novel therapeutic agents. This guide has outlined the core principles and detailed workflows for both ligand-based and structure-based approaches, using Methyl 2-(5-methylpiperidin-3-yl)acetate as a practical case study. By grounding these protocols in scientific integrity and a clear understanding of the underlying causality, researchers can effectively leverage pharmacophore modeling to accelerate the path from initial concept to clinical candidate. The integration of these in silico methods with experimental validation remains the most effective paradigm for success in the complex landscape of drug development.

References

- Pharmacophore modeling: advances and pitfalls. Frontiers.

- An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. PubMed.

- Recent Advances in Ligand-Based Drug Design: Relevance and Utility of the Conformationally Sampled Pharmacophore Approach. PMC.

- Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Taylor & Francis Online.

- A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery. Benchchem.

- Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed.

- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic

- Pharmacophore modeling. Fiveable.

- Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.

- Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences.

- An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach. International Journal of Health & Scientific Research.

- Schrödinger Notes—Ligand-based Pharmacophore Modeling. J's Blog.

- Pharmacophore Modelling in Drug Discovery and Development. SlideShare.

- Creating a pharmacophore from a single protein-ligand complex. Inte:Ligand.

- Creating a pharmacophore from a single protein-ligand complex. Inte:Ligand.

- How to do validation of ligand-based pharmacophore model in Ligandscout?

- Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. MDPI.

- Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. PMC.

- Discovery Studio 1.7: Structure-Based Pharmacophores.

- Dynamic and Multi-Pharmacophore Modeling for Designing Polo-Box Domain Inhibitors. PLOS ONE.

- Generation of predictive pharmacophore models for CCR5 antagonists: study with piperidine- and piperazine-based compounds as a new class of HIV-1 entry inhibitors. PubMed.

- Finally selected structure-based pharmacophore models 2, 5, and 10...

- Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers.

- Biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.